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Compound of Interest

Compound Name: 5-(tert-Butyl)picolinic acid

CAS No.: 1005785-85-2

Cat. No.: B1507195

Get Quote

CAS: 1005785-85-2 Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol [1]

Part 1: Executive Technical Summary
5-(tert-Butyl)picolinic acid is a lipophilic, metabolically stable analogue of Fusaric Acid (5-

butylpicolinic acid). While Fusaric acid is a known dopamine

-hydroxylase (DBH) inhibitor and hypotensive agent, its therapeutic utility is limited by rapid
metabolism at the benzylic position of the

-butyl chain.

The introduction of the tert-butyl group at the 5-position serves three primary medicinal

chemistry functions:

Metabolic Blocking: The quaternary carbon eliminates benzylic oxidation, significantly

extending half-life (

).
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Lipophilic Anchoring: The bulky tert-butyl group ($ \pi \approx +1.98 $) enhances

hydrophobic interaction within enzyme binding pockets (e.g., metalloenzymes) without

introducing rotatable bonds, reducing entropic penalty upon binding.

Electronic Modulation: The inductive effect (+I) of the tert-butyl group increases the electron

density on the pyridine nitrogen, subtly increasing the pKa and stability of metal-ligand

complexes (Zn²⁺, Fe²⁺) relative to the unsubstituted picolinic acid.

Part 2: Chemical Architecture & Synthesis[2]
Retrosynthetic Analysis
The most scalable and reliable synthesis avoids direct radical alkylation (Minisci reaction) due

to regioselectivity issues (C4 vs. C5). Instead, a "Functional Group Interconversion" (FGI)

approach starting from the 5-substituted halogenated pyridine is preferred.

Primary Route: Cyanation of 5-(tert-butyl)-2-bromopyridine followed by hydrolysis.

Detailed Synthetic Protocol
The following protocol describes the synthesis of 5-(tert-Butyl)picolinic acid from 2-bromo-5-

(tert-butyl)pyridine.

Step 1: Palladium-Catalyzed Cyanation (Rosenmund-von Braun equivalent)

Reagents: 2-Bromo-5-(tert-butyl)pyridine (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (5 mol%),

DMF (anhydrous).

Conditions: Deoxygenated atmosphere (Ar/N₂), 80–100°C, 12–16 hours.

Mechanism: Oxidative addition of Pd(0) to the C–Br bond, transmetallation with Zn(CN)₂,

and reductive elimination to form the C–CN bond.

Step 2: Hydrolysis of the Nitrile

Reagents: NaOH (2.0 M aq), Ethanol/Water (1:1).

Conditions: Reflux (90°C), 4 hours.
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Workup: Acidification with HCl to pH 3–4 precipitates the zwitterionic picolinic acid.

Step 3: Purification

Method: Recrystallization from Ethanol/Hexane or sublimation for high-purity analytical

standards.

Synthetic Workflow Diagram

2-Bromo-5-(tert-butyl)pyridine
(Precursor)

Intermediate:
5-(tert-Butyl)picolinonitrile

Zn(CN)2, Pd(PPh3)4
DMF, 90°C Target:

5-(tert-Butyl)picolinic acid

NaOH (aq), EtOH
Reflux -> H3O+

Click to download full resolution via product page

Caption: Figure 1. Palladium-catalyzed cyanation route ensuring regio-integrity of the 5-tert-

butyl group.

Part 3: Structure-Activity Relationships (SAR)[3]
The transition from Fusaric Acid to the 5-tert-butyl analogue represents a classic "Bioisosteric

Replacement" strategy.

Comparative Physicochemical Profile[4][5]
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Property
Fusaric Acid (5-n-
butyl)

5-(tert-
Butyl)picolinic Acid

Impact on Drug
Design

Steric Bulk Flexible Chain Rigid Sphere

Reduced entropic

loss; better shape

complementarity for

deep pockets.

Metabolism
High (Benzylic

Oxidation)

Low (Quaternary

Carbon)

Increased metabolic

stability; prolonged

duration of action.

Lipophilicity (cLogP) ~2.3 ~2.6

Enhanced membrane

permeability; higher

blood-brain barrier

(BBB) penetration.

Chelation Strength Moderate High

+I effect of t-Butyl

increases N-donor

basicity, stabilizing

Metal-Ligand bonds.

Biological Mechanism: Metalloprotein Inhibition
Both analogues function primarily as bidentate chelators. The nitrogen lone pair and the

carboxylate oxygen form a stable 5-membered ring with divalent metals (Zn²⁺, Fe²⁺, Cu²⁺) in

enzyme active sites.

Target: Dopamine

-Hydroxylase (DBH) – A copper-containing enzyme.

Mechanism: The picolinic acid moiety chelates the active site Copper, preventing the

conversion of Dopamine to Norepinephrine.

Advantage of tert-Butyl: The bulky hydrophobic group occupies the substrate access channel

more effectively than the linear butyl chain, potentially increasing potency (

) while preventing rapid clearance.
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SAR Logic Diagram
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Caption: Figure 2.[2] Mechanistic contributions of structural features to biological activity.

Part 4: Experimental Protocols
Synthesis of 5-(tert-Butyl)picolinonitrile (Intermediate)

Setup: Flame-dry a 100 mL Schlenk flask and cool under Argon.

Charge: Add 2-bromo-5-(tert-butyl)pyridine (2.14 g, 10 mmol), Zn(CN)₂ (0.70 g, 6.0 mmol),

and Pd(PPh₃)₄ (580 mg, 0.5 mmol).

Solvent: Add anhydrous DMF (20 mL) via syringe.

Reaction: Heat the mixture to 90°C for 14 hours. Monitor by TLC (Hexane/EtOAc 8:2).

Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with 2M NH₄OH (to remove Zn

salts) followed by brine. Dry over MgSO₄.

Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexane).

Yield: Expect ~85-90% as a white crystalline solid.

Hydrolysis to 5-(tert-Butyl)picolinic Acid
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Reaction: Dissolve the nitrile (1.6 g, 10 mmol) in Ethanol (15 mL). Add 2M NaOH (15 mL).

Reflux: Heat to reflux for 4 hours until ammonia evolution ceases.

Isolation: Concentrate under reduced pressure to remove ethanol. Cool the aqueous residue

in an ice bath.

Precipitation: Dropwise add 1M HCl until pH reaches ~3.5 (isoelectric point). The product will

precipitate as a white solid.[3]

Filtration: Filter, wash with cold water, and dry under vacuum over P₂O₅.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: 5-(tert-Butyl)picolinic Acid &
Analogues]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1507195/docs#technical-guide-5-tert-butyl-picolinic-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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